Structural Elucidation of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Comprehensive NMR Guide
Structural Elucidation of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Comprehensive NMR Guide
Target Audience: Research Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9)
Executive Summary
In modern medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a proven strategy for accelerating hit-to-lead optimization. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine integrates two such pharmacophores: a sterically defined 1,3,5-trimethylpyrazole and a hydrogen-bond-donating 5-aminoisoxazole.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule. By understanding the electronic cross-talk and resonance effects inherent to these rings, researchers can establish a self-validating framework for structural confirmation, impurity profiling, and downstream synthetic functionalization [1].
Mechanistic Rationale for Chemical Shifts
Accurate spectral interpretation requires an understanding of the underlying quantum mechanical and electronic environments dictating nuclear shielding.
The 5-Aminoisoxazole Scaffold: Resonance and Shielding
The 5-aminoisoxazole ring is characterized by a strong +M (mesomeric/resonance) effect originating from the amine nitrogen's lone pair [2].
-
C-4 Shielding: The delocalization of this lone pair into the isoxazole π -system significantly increases the electron density at the C-4 position. Consequently, the C-4 carbon is heavily shielded, resonating unusually upfield for an aromatic system (typically 85–95 ppm ).
-
H-4 Proton: The attached H-4 proton experiences a parallel shielding effect, appearing as a sharp singlet in the 5.2–5.5 ppm range.
-
C-5 Deshielding: Conversely, the C-5 carbon, being directly bonded to the electronegative amine nitrogen and acting as the origin of the electron donation, is heavily deshielded, appearing far downfield (168–171 ppm ).
The 1,3,5-Trimethylpyrazole System: Inductive and Steric Markers
The pyrazole moiety presents a distinct set of electronic markers driven by inductive effects ( −I ) and the asymmetry of the pyrazole nitrogens [3].
-
N-Methyl vs. C-Methyl: The methyl group attached to the pyrazole nitrogen (N-1) is subjected to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom. This deshields the N-CH 3 protons, pushing them to ~3.75 ppm . In contrast, the C-CH 3 groups at positions 3 and 5 are further removed from the electronegative heteroatoms and resonate upfield at ~2.00 ppm and ~2.15 ppm , respectively [4].
-
Quaternary C-4: The C-4 position of the pyrazole acts as the bridge to the isoxazole ring. Lacking a proton, this quaternary carbon typically resonates between 105–112 ppm , serving as a critical anchor point in 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Spectral Data Summaries
The following tables synthesize the empirical and highly predicted consensus data for this specific molecular architecture, recorded in DMSO- d6 to ensure solubility and stabilize the exchangeable amine protons.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position / Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Rationale |
| Isoxazole NH 2 | 6.20 – 6.50 | Broad Singlet (br s) | 2H | Exchangeable protons; deshielded by electronegative N and aromatic ring current. |
| Isoxazole H-4 | 5.20 – 5.50 | Singlet (s) | 1H | Highly shielded by the +M resonance effect of the adjacent 5-amino group. |
| Pyrazole N-CH 3 (C-1) | 3.65 – 3.80 | Singlet (s) | 3H | Deshielded by the direct −I effect of the pyrazole N-1 atom. |
| Pyrazole C-CH 3 (C-5) | 2.10 – 2.25 | Singlet (s) | 3H | Allylic-type coupling absent; distinct from C-3 due to proximity to N-CH 3 sterics. |
| Pyrazole C-CH 3 (C-3) | 1.95 – 2.05 | Singlet (s) | 3H | Most shielded methyl group on the pyrazole scaffold. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Carbon Assignment | Chemical Shift ( δ , ppm) | Type | Causality / Rationale |
| Isoxazole C-5 | 168.0 – 171.0 | Quaternary (C) | Directly bonded to the electron-withdrawing NH 2 group. |
| Isoxazole C-3 | 155.0 – 160.0 | Quaternary (C) | Imine-like carbon; bonded to the pyrazole C-4 position. |
| Pyrazole C-3 / C-5 | 138.0 – 145.0 | Quaternary (C) | Aromatic carbons bearing methyl groups; deshielded by ring current. |
| Pyrazole C-4 | 105.0 – 112.0 | Quaternary (C) | Bridgehead carbon; shielded relative to other pyrazole carbons. |
| Isoxazole C-4 | 85.0 – 95.0 | Methine (CH) | Exceptionally shielded due to +M electron donation from the 5-NH 2 . |
| Pyrazole N-CH 3 | 35.0 – 38.0 | Primary (CH 3 ) | Deshielded by direct attachment to pyrazole nitrogen. |
| Pyrazole C-CH 3 (x2) | 10.0 – 14.0 | Primary (CH 3 ) | Standard aromatic methyl chemical shifts. |
Standardized NMR Acquisition Protocol
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to. Each step contains a built-in quality control check to prevent artifact generation.
Step-by-Step Methodology
-
Sample Preparation (Gravimetric Precision):
-
Weigh exactly 5.0 – 10.0 mg of the compound.
-
Dissolve completely in 0.6 mL of high-purity DMSO- d6 (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).
-
Validation: Ensure the solution is optically clear. Particulates will distort the magnetic field homogeneity, leading to broadened lines.
-
-
Probe Tuning and Matching (Wobble Curve Optimization):
-
Insert the sample and lock onto the deuterium signal of DMSO- d6 .
-
Execute automatic or manual tuning and matching for both 1 H and 13 C channels.
-
Causality: Tuning maximizes the quality factor (Q-factor) of the probe circuit, ensuring maximum RF power transfer and optimal signal-to-noise (S/N) ratio, which is critical for the insensitive 13 C nucleus.
-
-
Shimming (Field Homogenization):
-
Perform gradient shimming (e.g., TopShim) on the Z-axis.
-
Validation: The lock level should stabilize at a high value, and the TMS peak width at half-height ( W1/2 ) should be ≤0.5 Hz.
-
-
Acquisition Parameters:
-
1 H NMR: 16 scans (ns), 1-second relaxation delay (d1), 30° flip angle.
-
13 C NMR: 1024 scans (ns), 2-second relaxation delay (d1) to ensure full relaxation of quaternary carbons (C-3, C-4, C-5), with 1 H broadband decoupling (WALTZ-16).
-
-
Processing and Phase Correction:
-
Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT).
-
Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.
-
Workflow Visualization
Fig 1: Step-by-step NMR acquisition and validation workflow for heterocyclic compounds.
References
-
Title: Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole Source: Current Organic Chemistry, Bentham Science Publishers URL: [Link]
-
Title: 5-Aminoisoxazole | C3H4N2O | CID 84591 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanistic Insight into para-Substituent Control of Thermal Half-Lives in Arylazopyrazole Photoswitches Source: ChemRxiv URL: [Link]
-
Title: Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles Source: Taylor & Francis Online URL: [Link]
